1,9-Dimethyldibenzothiophene
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Overview
Description
1,9-Dimethyldibenzothiophene is an organosulfur compound that belongs to the class of dibenzothiophenes. It consists of two benzene rings fused to a central thiophene ring, with methyl groups attached at the 1 and 9 positions. This compound is of interest due to its presence in fossil fuels and its role in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,9-Dimethyldibenzothiophene can be synthesized through several methods. One common approach involves the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride. This method allows for the formation of the thiophene ring fused with the benzene rings .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct during the refining of petroleum. The compound can be isolated and purified from crude oil fractions using various separation techniques, such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,9-Dimethyldibenzothiophene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the C-S bonds, leading to the formation of simpler hydrocarbons.
Substitution: Aromatic substitution reactions can occur, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbons such as biphenyl.
Substitution: Various substituted dibenzothiophenes depending on the reagents used.
Scientific Research Applications
1,9-Dimethyldibenzothiophene has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for 1,9-Dimethyldibenzothiophene involves its interaction with catalysts during hydrodesulfurization. The compound undergoes desulfurization through two main pathways: direct desulfurization and hydrogenation. In direct desulfurization, the sulfur atom is removed, forming biphenyl. In the hydrogenation pathway, the compound is first hydrogenated to form tetrahydrodibenzothiophene, which is then desulfurized .
Comparison with Similar Compounds
Similar Compounds
Dibenzothiophene: The parent compound without methyl groups.
4,6-Dimethyldibenzothiophene: Another dimethyl derivative with methyl groups at the 4 and 6 positions.
Benzothiophene: A simpler structure with only one benzene ring fused to a thiophene ring.
Uniqueness
1,9-Dimethyldibenzothiophene is unique due to its specific methylation pattern, which affects its chemical reactivity and physical properties. This compound’s structure makes it a valuable model for studying the effects of methylation on the desulfurization process .
Properties
CAS No. |
31317-16-5 |
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Molecular Formula |
C14H12S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
1,9-dimethyldibenzothiophene |
InChI |
InChI=1S/C14H12S/c1-9-5-3-7-11-13(9)14-10(2)6-4-8-12(14)15-11/h3-8H,1-2H3 |
InChI Key |
DGUACJDPTAAFMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC3=CC=CC(=C32)C |
Origin of Product |
United States |
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